molecular formula C19H20N2O5 B15060923 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid

4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid

Cat. No.: B15060923
M. Wt: 356.4 g/mol
InChI Key: ZOVZLNNQYBZRMB-UHFFFAOYSA-N
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Description

4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is a compound that features a benzoic acid moiety linked to a phenylcarbamoyl group, which is further protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The protected amino group is then coupled with a benzoic acid derivative using common coupling reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, revealing the free amino group.

    Substitution: The compound can participate in substitution reactions where the benzoic acid moiety or the phenylcarbamoyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is unique due to its specific protecting group, which allows for selective reactions and modifications. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C19H20N2O5/c1-19(2,3)26-18(25)21-15-7-5-4-6-14(15)20-16(22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

ZOVZLNNQYBZRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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